(3-Ethoxyoxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxyoxolan-3-yl)methanol is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . This compound is characterized by the presence of an oxolane ring substituted with an ethoxy group and a methanol group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyoxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening and subsequent formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyoxolan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler alcohols .
Scientific Research Applications
(3-Ethoxyoxolan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Ethoxyoxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and products that interact with biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyoxolan-3-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(3-Propoxyoxolan-3-yl)methanol: Contains a propoxy group, leading to different chemical properties.
(3-Butoxyoxolan-3-yl)methanol: Features a butoxy group, affecting its reactivity and applications.
Uniqueness
(3-Ethoxyoxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain research and industrial applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3-ethoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C7H14O3/c1-2-10-7(5-8)3-4-9-6-7/h8H,2-6H2,1H3 |
InChI Key |
AWZDQCDRQAKSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCOC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.